molecular formula C25H28N2O B4577650 N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide

N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide

Cat. No. B4577650
M. Wt: 372.5 g/mol
InChI Key: MVGGGKKLWHKJIN-UHFFFAOYSA-N
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Description

"N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide" belongs to a class of compounds known for their intricate molecular structures and diverse chemical properties. These compounds are of interest in various fields, including pharmaceuticals, due to their potential biological activities.

Synthesis Analysis

The synthesis of compounds similar to "N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide" often involves multi-step reactions, including Mannich reactions for introducing amine functionalities and subsequent modifications for attaching specific side chains (Muruganandam et al., 2013). The choice of solvents, catalysts, and reaction conditions plays a crucial role in achieving high yields and desired selectivity.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. Studies on similar compounds have shown complex hydrogen-bonded networks and non-centrosymmetric polymeric structures (Latif et al., 1999). The arrangement of atoms and the spatial configuration significantly influence the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including carbonylation, which is used in synthesizing key pharmaceutical molecules in a one-pot process (Vavasori et al., 2023). The reactivity can be tailored by modifying the functional groups, offering a pathway to design compounds with specific activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. Compounds with similar structures have been found to crystallize in specific space groups, exhibiting unique intermolecular hydrogen bonds that affect their physical characteristics (Marinova et al., 2022).

Scientific Research Applications

Herbicide Mechanism and Metabolism

Metabolism in Rats and Plants Diphenamid's metabolism in rats and plants reveals its absorption and transformation into excretable metabolites. In rats, the main metabolic route involves N-dealkylation to nordiphenamid, which is then excreted as an N-glucuronide, with an interesting metabolite being the O-glucuronide of N-methyl-N-hydroxymethyl diphenylacetamide. This compound, often considered an unstable intermediate in N-demethylation, is stabilized by glucuronide formation for excretion in urine (McMahon & Sullivan, 1965). Additionally, in plants, diphenamid is metabolized by soil fungi to more toxic metabolites, indicating the phytotoxic moiety is not diphenamid but its metabolites, possibly the N-methyl derivative (Kesner & Ries, 1967).

Pharmacological Evaluation and Applications

Novel Antipsychotic Agents A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with a diethylamino group, have been synthesized and evaluated for their antipsychotic-like profile. These compounds, which do not interact with dopamine receptors, represent a novel class of potential antipsychotic agents. The modification of the compound structure influenced their pharmacological activity and toxicity, highlighting the importance of chemical structure in the development of new therapeutic agents (Wise et al., 1987).

Herbicidal Effects and Plant Interaction

Inhibition of Adventitious Roots Research on soil-applied herbicides, such as diphenamid, has shown its effect on inhibiting adventitious roots in the shoot zone of sorghum and corn without decreasing foliage growth. This inhibition of root development affects the uptake and toxicity of other herbicides, illustrating diphenamid's role in altering plant physiology and its potential use in integrated weed management strategies (Nishimoto & Warren, 1971).

Advanced Materials and 3D Printing Applications

3D Printing of Oral Dosage Forms Stereolithography (SLA) 3D printing technology has been explored for fabricating drug-loaded tablets with modified-release characteristics using materials such as polyethylene glycol diacrylate (PEGDA). This research demonstrates the potential of SLA 3D printing in the pharmaceutical field for creating oral dosage forms with specific release profiles, highlighting an innovative application of chemical compounds in material science (Wang et al., 2016).

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-4-27(5-2)22-16-17-23(19(3)18-22)26-25(28)24(20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-18,24H,4-5H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGGGKKLWHKJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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